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Compound of Interest

Compound Name: BIIL-260 hydrochloride

Cat. No.: B3182042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BIIL-260 hydrochloride is the salt form of BIIL-260, a potent and long-acting, orally active

antagonist of the leukotriene B4 (LTB4) receptor. As the active metabolite of the prodrug

amelubant (BIIL 284), it has been a subject of interest in the investigation of inflammatory

pathways. This document provides a detailed technical overview of BIIL-260 hydrochloride,

including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and a

summary of the clinical findings for its prodrug, amelubant. This guide is intended to serve as a

comprehensive resource for researchers in the fields of pharmacology, immunology, and drug

development.

Chemical Properties and Structure
BIIL-260 is a synthetic small molecule with anti-inflammatory properties. The hydrochloride salt

is the form often used in research settings.
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Property Value Source

IUPAC Name

4-[[3-[[4-[2-(4-

hydroxyphenyl)propan-2-

yl]phenoxy]methyl]phenyl]meth

oxy]benzenecarboximidamide

hydrochloride

Molecular Formula C₃₀H₃₁ClN₂O₃ N/A

Molecular Weight 503.04 g/mol N/A

CAS Number 204974-93-6 (free base)

Mechanism of Action
BIIL-260 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor, BLT1.

Leukotriene B4 is a powerful lipid mediator involved in inflammatory responses, acting as a

potent chemoattractant for neutrophils and other leukocytes. By competitively and reversibly

binding to the BLT1 receptor, BIIL-260 blocks the downstream signaling cascade initiated by

LTB4. This inhibition of LTB4 signaling mitigates the recruitment and activation of inflammatory

cells, thereby exerting its anti-inflammatory effects.

Signaling Pathway of LTB4 Receptor and Inhibition by
BIIL-260
The binding of LTB4 to its G protein-coupled receptor, BLT1, triggers a cascade of intracellular

events. This includes the activation of phospholipase C (PLC), leading to an increase in

intracellular calcium concentrations and the activation of protein kinase C (PKC). Subsequently,

downstream signaling pathways, such as the MAPK/ERK and NF-κB pathways, are activated,

culminating in chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

BIIL-260 hydrochloride acts by blocking the initial binding of LTB4 to the BLT1 receptor, thus

preventing the initiation of this inflammatory cascade.
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LTB4 signaling pathway and the inhibitory action of BIIL-260 hydrochloride.

Quantitative In Vitro and In Vivo Data
BIIL-260 has demonstrated high potency in various preclinical assays. The following tables

summarize key quantitative data.

Table 1: In Vitro Activity of BIIL-260
Assay

Species/Cell
Line

Parameter Value (nM) Reference

LTB4 Receptor

Binding

Human

Neutrophil

Membranes

Kᵢ 1.7

LTB4-induced

Ca²⁺ Release

Human

Neutrophils
IC₅₀ 0.82

Table 2: In Vivo Efficacy of Amelubant (BIIL 284), the
Prodrug of BIIL-260
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Model Species Endpoint
ED₅₀ (mg/kg,
p.o.)

Reference

LTB4-induced

Ear Inflammation
Mouse

Inhibition of

inflammation
0.008

LTB4-induced

Transdermal

Chemotaxis

Guinea Pig
Inhibition of

chemotaxis
0.03

LTB4-induced

Neutropenia
Monkey

Inhibition of

neutropenia
0.004

LTB4-induced

Mac-1

Expression

Monkey
Inhibition of Mac-

1 expression
0.05

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

standard pharmacological assays and the methods described in the cited literature.

LTB4 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of BIIL-

260 for the LTB4 receptor.
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Workflow for the LTB4 receptor binding assay.

Methodology:

Membrane Preparation: Isolate membranes from human neutrophils.

Reaction Mixture: In a reaction buffer, combine the neutrophil membranes, a fixed

concentration of radiolabeled [³H]LTB4, and varying concentrations of BIIL-260
hydrochloride.
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Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand.

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.

Data Analysis: Determine the concentration of BIIL-260 hydrochloride that inhibits 50% of

the specific binding of [³H]LTB4 (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-

Prusoff equation.

LTB4-Induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in

response to LTB4 in the presence of BIIL-260.

Methodology:

Cell Preparation: Isolate human neutrophils from peripheral blood.

Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2

AM).

Incubation with Antagonist: Incubate the dye-loaded cells with varying concentrations of

BIIL-260 hydrochloride.

Stimulation: Stimulate the cells with a fixed concentration of LTB4.

Measurement: Measure the changes in fluorescence intensity over time using a fluorometer

or a fluorescence microscope. The ratio of fluorescence at different excitation wavelengths is

used to calculate the intracellular calcium concentration.

Data Analysis: Determine the IC₅₀ value, which is the concentration of BIIL-260
hydrochloride that causes a 50% inhibition of the LTB4-induced calcium response.
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Preclinical and Clinical Development of Amelubant
(BIIL 284)
BIIL-260 is the active metabolite of the prodrug amelubant (BIIL 284). The majority of clinical

development has focused on amelubant.

Preclinical Pharmacokinetics
Following oral administration, amelubant is rapidly metabolized by esterases to BIIL-260. BIIL-

260 is then further metabolized, including glucuronidation to BIIL 315, which also exhibits high

affinity for the LTB4 receptor.

Clinical Trials of Amelubant
Amelubant has been investigated in clinical trials for several inflammatory conditions, including

rheumatoid arthritis and cystic fibrosis.

Rheumatoid Arthritis: A phase II clinical trial in patients with active rheumatoid arthritis

showed that amelubant produced only modest improvements in disease activity, suggesting

that LTB4 may not be a major contributor to the inflammatory process in this disease.

Cystic Fibrosis: A phase II trial in patients with cystic fibrosis was terminated early due to an

increased risk of adverse pulmonary events in the treatment group. This outcome highlights

the complexity of targeting inflammatory pathways in the context of chronic infections.

Conclusion
BIIL-260 hydrochloride is a potent and selective LTB4 receptor antagonist with well-

characterized in vitro and in vivo anti-inflammatory activity. Its mechanism of action, involving

the blockade of LTB4-mediated signaling, makes it a valuable research tool for investigating the

role of the LTB4 pathway in various physiological and pathological processes. While the clinical

development of its prodrug, amelubant, has faced challenges, the preclinical profile of BIIL-260

underscores the potential of LTB4 receptor antagonism as a therapeutic strategy for certain

inflammatory conditions. Further research may elucidate specific contexts where the targeted

inhibition of the LTB4 pathway could be beneficial.
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To cite this document: BenchChem. [BIIL-260 Hydrochloride: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182042#what-is-biil-260-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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